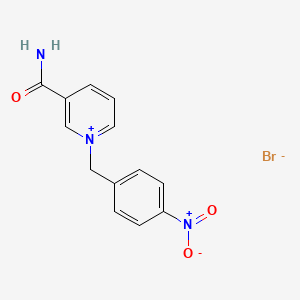

3-CARBAMOYL-1-(4-NITROBENZYL)PYRIDINIUM BROMIDE

Description

Properties

IUPAC Name |

1-[(4-nitrophenyl)methyl]pyridin-1-ium-3-carboxamide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3.BrH/c14-13(17)11-2-1-7-15(9-11)8-10-3-5-12(6-4-10)16(18)19;/h1-7,9H,8H2,(H-,14,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXVIZBDXSNFRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384284 | |

| Record name | 3-(aminocarbonyl)-1-(4-nitrobenzyl)pyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19432-56-5 | |

| Record name | 3-(aminocarbonyl)-1-(4-nitrobenzyl)pyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CARBAMOYL-1-(4-NITROBENZYL)PYRIDINIUM BROMIDE typically involves the reaction of 4-nitrobenzyl bromide with 3-carbamoylpyridine in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-CARBAMOYL-1-(4-NITROBENZYL)PYRIDINIUM BROMIDE can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The carbamoyl group can be hydrolyzed to form the corresponding amine.

Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.

Common Reagents and Conditions

Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Reduction: Hydrolysis using aqueous acid or base.

Substitution: Nucleophilic substitution using sodium iodide (NaI) in acetone.

Major Products Formed

Oxidation: Formation of 3-carbamoyl-1-(4-aminobenzyl)pyridinium bromide.

Reduction: Formation of 3-aminopyridine derivatives.

Substitution: Formation of 3-carbamoyl-1-(4-nitrobenzyl)pyridinium iodide.

Scientific Research Applications

Chemical Properties and Structure

3-Carbamoyl-1-(4-nitrobenzyl)pyridinium bromide has the molecular formula C₁₃H₁₂BrN₃O₃ and a molecular weight of approximately 338.16 g/mol. Its structure features a pyridinium ring with a positively charged nitrogen, which enhances its solubility in polar solvents, making it suitable for biological applications. The compound's unique combination of functional groups—including a carbamoyl group and a nitrobenzyl moiety—contributes to its reactivity and interaction with biological systems.

Pharmaceutical Applications

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It may serve as a lead compound for developing new antimicrobial agents due to its structural similarity to other known antimicrobial compounds .

Neurological Research

Research indicates potential applications in neurological studies, particularly concerning calcium signaling pathways. The compound has been explored as a modulator of NAADP-induced Ca²⁺ release, which is relevant in conditions such as multiple sclerosis and arrhythmias . Its ability to influence calcium signaling could lead to novel therapeutic strategies for autoimmune diseases.

Cancer Research

The compound's structural features may also confer cytotoxic effects, making it a candidate for cancer research. Similar compounds have shown promise in inhibiting cancer cell proliferation, suggesting that further investigation into this compound could yield valuable insights into its anticancer potential .

Synthesis and Reaction Pathways

The synthesis of this compound involves several steps that require careful control of reaction conditions to achieve high yields and purity. The general synthetic route includes:

- Formation of the Pyridinium Ring : Starting materials undergo cyclization to form the pyridinium structure.

- Substitution Reactions : Introduction of the carbamoyl and nitrobenzyl groups through electrophilic aromatic substitution or similar methodologies.

- Purification : Final purification steps often involve recrystallization or chromatography to isolate the desired product.

Biological Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies may include:

- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.

- In Vitro Assays : Testing the compound's effects on cell lines to assess cytotoxicity or therapeutic efficacy.

These studies are essential for determining the compound's potential therapeutic applications and safety profiles .

Comparison with Related Compounds

To contextualize the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Carbamoyl-1-(2-nitrobenzyl)pyridinium bromide | Similar structure with different nitro substitution | Potentially similar antimicrobial properties |

| 1-(4-Nitrophenyl)-pyridin-2(1H)-one | Lacks carbamoyl group but shares nitrobenzyl moiety | Known for cytotoxic effects |

| N-(4-Nitrophenyl)acetamide | Contains nitrophenyl but lacks pyridine ring | Exhibits anti-inflammatory activity |

The unique combination of the pyridinium core with both carbamoyl and nitro substituents in this compound may confer distinct reactivity and biological properties not found in other similar compounds.

Mechanism of Action

The mechanism of action of 3-CARBAMOYL-1-(4-NITROBENZYL)PYRIDINIUM BROMIDE involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinium ring can also interact with nucleic acids and proteins, affecting their function and activity .

Comparison with Similar Compounds

Key Compounds:

3-Carbamoyl-1-(2-oxo-2-(p-tolyl)ethyl)pyridinium bromide (Compound 5)

Clopidogrel pyridinium bromide (thieno[3,2-c]pyridinium core; 2-chlorophenyl substituent)

Table 1: Substituent and Property Comparison

*Calculated molecular formula based on nomenclature.

Key Differences and Implications

Substituent Effects on Physical Properties

- Electron-Withdrawing Groups : The target compound’s 4-nitrobenzyl group introduces stronger electron-withdrawing effects compared to the chloro- or bromophenyl groups in Compounds 2 and 3. This likely increases thermal stability and melting points relative to Compounds 4 (phenyl) and 5 (p-tolyl), which lack electronegative substituents .

- Ketone vs. Benzyl Linkage: Compounds 2–5 feature a 2-oxoethyl spacer between the pyridinium ring and aromatic substituent, enabling hydrogen bonding via the ketone group.

Biological Activity

3-Carbamoyl-1-(4-nitrobenzyl)pyridinium bromide (CNPB) is a chemical compound characterized by its unique molecular structure, which includes a pyridinium ring with a carbamoyl group and a nitrobenzyl moiety. This compound has garnered interest due to its potential biological activities, particularly in pharmaceutical applications. The molecular formula of CNPB is , with a molecular weight of approximately 338.16 g/mol .

Chemical Structure and Properties

The structure of CNPB features a positively charged nitrogen in the pyridinium ring, enhancing its solubility in polar solvents. This property is crucial for its interaction with biological systems. The presence of both the nitro and carbamoyl groups may influence the compound's reactivity and biological properties .

Biological Activity Overview

CNPB has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that CNPB may exhibit antimicrobial activity, potentially making it suitable for developing new antibiotics .

- Cytotoxic Effects : The compound's structural similarities with known cytotoxic agents indicate potential efficacy against cancer cells .

- Neuropharmacological Effects : Research into related compounds suggests that CNPB could have applications in treating neurological disorders due to its ability to cross the blood-brain barrier .

The biological activity of CNPB is hypothesized to involve interactions with specific molecular targets within cells. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, thus eliciting various biological effects . Understanding these interactions is crucial for elucidating the compound's mechanism of action.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of CNPB, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Carbamoyl-1-(2-nitrobenzyl)pyridinium bromide | Similar structure with different nitro substitution | Potentially similar antimicrobial properties |

| 1-(4-Nitrophenyl)-pyridin-2(1H)-one | Lacks carbamoyl group but shares nitrobenzyl moiety | Known for cytotoxic effects |

| N-(4-Nitrophenyl)acetamide | Contains nitrophenyl but lacks pyridine ring | Exhibits anti-inflammatory activity |

The combination of the pyridinium core with both carbamoyl and nitro substituents in CNPB may confer distinct reactivity and biological properties not found in other similar compounds .

Case Studies and Research Findings

Recent studies have focused on evaluating the biological effects of CNPB through various assays:

- Antimicrobial Testing : In vitro studies have shown that CNPB exhibits significant antimicrobial activity against several bacterial strains, indicating its potential as a lead compound for antibiotic development .

- Cytotoxicity Assays : CNPB was tested against various cancer cell lines, demonstrating promising cytotoxic effects comparable to established chemotherapeutic agents .

- Neuropharmacological Assessment : Studies on related compounds have highlighted their ability to inhibit specific enzymes involved in neurodegenerative diseases, suggesting that CNPB could have similar therapeutic applications .

Q & A

Basic Questions

Q. What are the key synthetic routes for 3-carbamoyl-1-(4-nitrobenzyl)pyridinium bromide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or alkylation of pyridine derivatives. For example, the 4-nitrobenzyl group can be introduced by reacting 4-nitrobenzyl bromide with a pyridine precursor under basic conditions (e.g., K₂CO₃ in DMF). Carbamoyl groups are added through subsequent amidation using carbamoyl chloride derivatives. Optimization involves controlling reaction temperature (60–80°C) and stoichiometric ratios to minimize side products like over-alkylation or hydrolysis intermediates. Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular geometry, including bond lengths and angles. Powder XRD and spectroscopic methods (FT-IR, NMR) validate functional groups:

- ¹H NMR : Peaks at δ 8.5–9.0 ppm (pyridinium protons) and δ 7.5–8.2 ppm (aromatic nitrobenzyl protons).

- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O carbamoyl) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).

Mass spectrometry (ESI-MS) confirms molecular weight (expected [M⁺] at m/z ~318). SHELX software can refine crystallographic data to resolve ambiguities in electron density maps.

Q. What safety considerations are critical when handling this compound?

- Methodological Answer : Pyridinium bromides often exhibit toxicity via intraperitoneal routes (e.g., LD₅₀ values ~85 mg/kg in rodents ). Decomposition at high temperatures releases toxic NOₓ and Br₂ vapors. Use fume hoods, PPE (nitrile gloves, lab coats), and store in airtight containers under inert gas. Mutagenicity screening (Ames test) is recommended for lab personnel handling bulk quantities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For this compound:

- LUMO localization on the pyridinium ring suggests susceptibility to nucleophilic attack (e.g., at the C-2 or C-4 positions).

- HOMO density on the nitrobenzyl group indicates potential electrophilic substitution at the meta position relative to the nitro group.

Solvent effects (PCM models) and transition-state optimization (NEB method) refine reaction pathways for SNAr or coupling reactions .

Q. What strategies resolve contradictions in crystallographic data, such as disordered nitrobenzyl groups?

- Methodological Answer : Disorder in the nitrobenzyl moiety arises from rotational flexibility. Strategies include:

- Low-temperature XRD (100 K) to reduce thermal motion.

- Twinned refinement (SHELXL ) with partitioned occupancy factors.

- Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O hydrogen bonds) stabilizing specific conformers.

Q. How does the electronic environment of the pyridinium ring influence its catalytic or biological activity?

- Methodological Answer : The pyridinium cation’s electron-withdrawing nature enhances electrophilicity, making it a candidate for charge-transfer complexes or enzyme inhibition. Cyclic voltammetry reveals redox peaks at ~-0.5 V (pyridinium reduction). In enzymatic assays (e.g., acetylcholinesterase inhibition), the nitro group’s electron-deficient character enhances binding to catalytic serine residues via dipole interactions. UV-vis spectroscopy (λₘₐₓ ~270 nm) tracks charge-transfer interactions with biological thiols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.